molecular formula C10H10N6O4S B15006668 N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B15006668
M. Wt: 310.29 g/mol
InChI Key: IOLZWXDPKOWMHS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound that features both oxadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of an oxidizing agent can yield the oxadiazole ring.

    Acetylation: The acetylation of the amino group on the oxadiazole ring can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The formation of the thioether linkage involves the reaction of a thiol group with a suitable electrophile. In this case, the thiol group from 4-hydroxypyrimidine can react with a haloacetamide derivative to form the desired thioether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
  • N-(4-Acetylamino-1,2,5-oxadiazol-3-yl)adamantane-1-carboxamide
  • N-(4-Acetylamino-1,2,5-oxadiazol-3-yl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide

Uniqueness

N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide stands out due to the presence of both oxadiazole and pyrimidine rings, which confer unique electronic and steric properties. These features can enhance its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and other scientific research fields.

Properties

Molecular Formula

C10H10N6O4S

Molecular Weight

310.29 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H10N6O4S/c1-5(17)12-8-9(16-20-15-8)13-7(19)4-21-10-11-3-2-6(18)14-10/h2-3H,4H2,1H3,(H,11,14,18)(H,12,15,17)(H,13,16,19)

InChI Key

IOLZWXDPKOWMHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)CSC2=NC=CC(=O)N2

Origin of Product

United States

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